molecular formula C21H25NO4S B3513677 Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B3513677
M. Wt: 387.5 g/mol
InChI Key: RGYJCGCNANSQHA-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a chemical compound with the molecular formula C14H15NO3S . It has a molecular weight of 277.34 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a methoxyphenyl group, and a cyclohexylcarbonyl group . The InChI key for this compound is ZUOUKGJUHCKVDK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 424.2±45.0 °C and a predicted density of 1.233±0.06 g/cm3 . The pKa is predicted to be -0.18±0.10 .

Safety and Hazards

The compound is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a hazard statement of H319, indicating that it causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-26-21(24)18-17(14-9-11-16(25-2)12-10-14)13-27-20(18)22-19(23)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJCGCNANSQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(cyclohexanecarbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate

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